

The Versatile Role of 4-Bromo-2-cyclopropoxypyridine in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-2-cyclopropoxypyridine

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Taizhou, Jiangsu – **4-Bromo-2-cyclopropoxypyridine** is emerging as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a new generation of therapeutic agents. Its unique structural features, combining a reactive bromine atom with a lipophilic cyclopropoxy group on a pyridine core, offer medicinal chemists a powerful tool for developing novel kinase inhibitors and other targeted therapies for a range of diseases, including cancer and fibrosis.

The strategic placement of the bromine atom at the 4-position of the pyridine ring provides a convenient handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the optimization of drug candidates to enhance their potency and selectivity. The 2-cyclopropoxy group contributes to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile, often leading to improved drug-like properties.

This document provides an overview of the applications of **4-Bromo-2-cyclopropoxypyridine** in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other targeted therapies. Detailed protocols for key synthetic transformations and quantitative data on the biological activity of resulting compounds are presented to guide researchers in leveraging this promising scaffold for drug discovery.

Application in the Synthesis of TGF- β Type II Receptor Inhibitors

Transforming growth factor- β (TGF- β) signaling plays a crucial role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in the progression of fibrotic diseases and cancer. Consequently, inhibitors of the TGF- β receptors are of significant interest as potential therapeutics.

Recent studies have demonstrated the utility of **4-Bromo-2-cyclopropoxypyridine** in the synthesis of potent and selective inhibitors of the TGF- β type II receptor (TGF- β RII). The core strategy involves the conversion of **4-Bromo-2-cyclopropoxypyridine** to its corresponding boronate ester, which then serves as a key coupling partner in a Suzuki-Miyaura reaction to construct the final inhibitor scaffold.

Quantitative Data: TGF- β RII Inhibitor Synthesis

Intermediate	Reaction	Product	Yield
4-Bromo-2-cyclopropoxypyridine	Borylation	2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine	Not Reported
3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine	Suzuki Coupling with boronate ester	3-(2-Cyclopropoxypyridin-4-yl)-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine	26% ^[1]

Experimental Protocol: Suzuki Coupling for the Synthesis of a TGF- β RII Inhibitor^[1]

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a pyrazolopyrimidine intermediate with 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

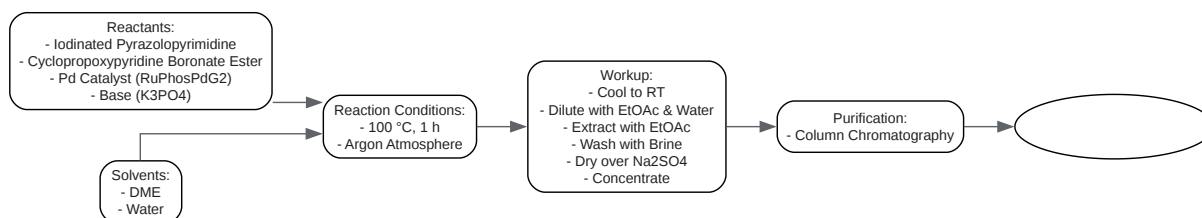
Materials:

- 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine
- 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- RuPhosPdG2 (palladium catalyst)
- Potassium phosphate (K_3PO_4)
- 1,2-Dimethoxyethane (DME)
- Water
- Ethyl acetate (AcOEt)
- Brine
- Sodium sulfate (Na_2SO_4)
- Argon gas

Procedure:

- A mixture of 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine (130 mg, 0.255 mmol), 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (80.0 mg, 0.306 mmol), RuPhosPdG2 (9.89 mg, 0.0130 mmol), and K_3PO_4 (162 mg, 0.764 mmol) is prepared in a reaction vessel.
- DME (20 mL) and water (5.0 mL) are added to the mixture.
- The reaction mixture is stirred at 100 °C for 1 hour under an argon atmosphere.
- After cooling to room temperature, the mixture is diluted with ethyl acetate and water, and subsequently extracted with ethyl acetate.

- The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
- The resulting residue is purified by column chromatography (n-hexane/AcOEt) to yield the final product.



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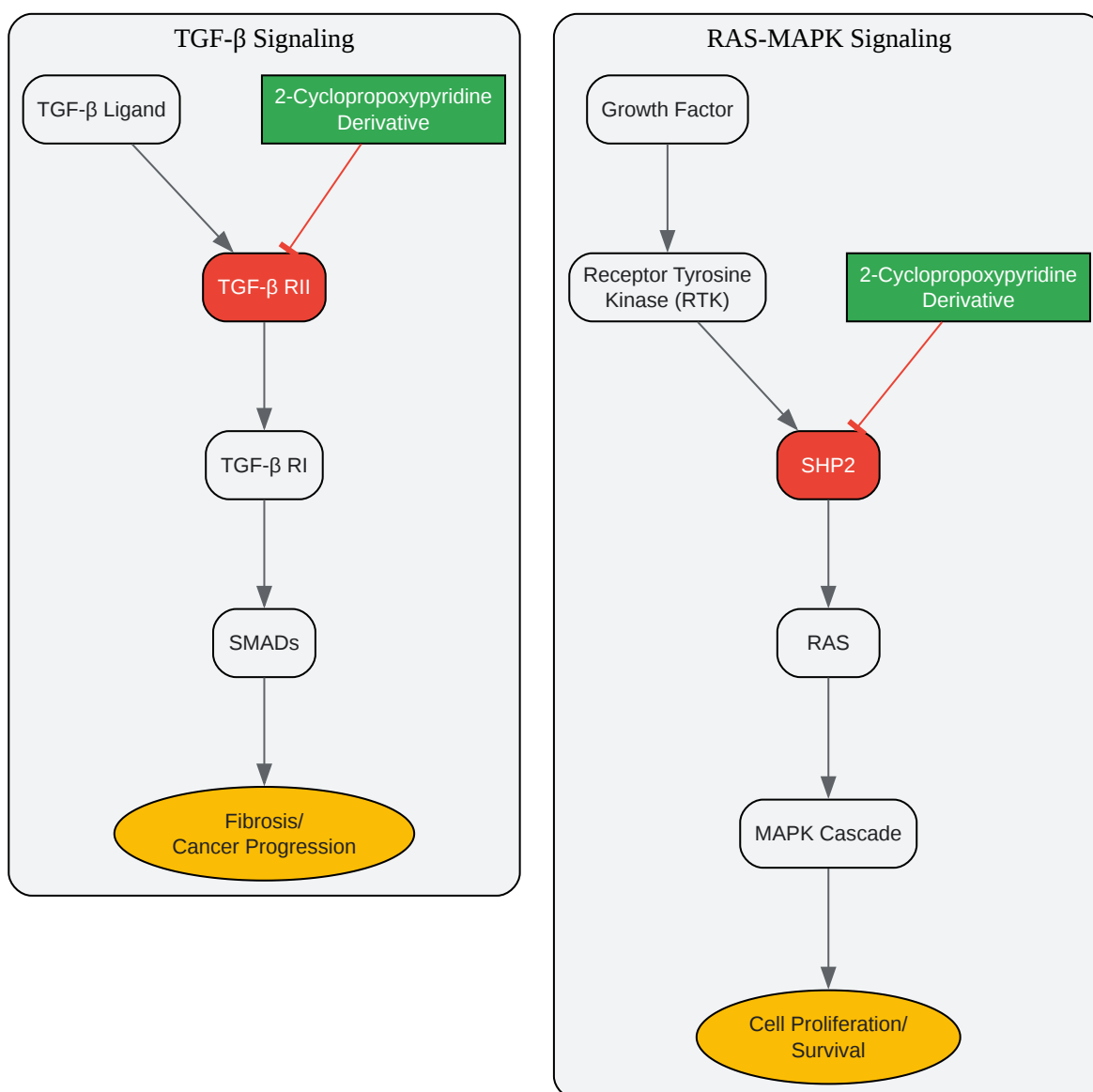
Suzuki Coupling Experimental Workflow

Broader Applications in Targeted Therapy

Beyond TGF- β RII inhibitors, patent literature indicates the utility of the **4-Bromo-2-cyclopropoxypyridine** scaffold in the development of other important classes of therapeutic agents. These include:

- **SHP2 Inhibitors:** SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node in the RAS-MAPK pathway, and its inhibition is a promising strategy for the treatment of various cancers.^{[2][3]}
- **Glucosylceramide Synthase Inhibitors:** These inhibitors have potential applications in the treatment of lysosomal storage disorders such as Gaucher disease.
- **Novel Sulfonylurea Compounds:** This class of compounds has a long history in the treatment of type 2 diabetes, and novel derivatives are being explored for various therapeutic indications.

The versatility of **4-Bromo-2-cyclopropoxypyridine** as a synthetic intermediate is evident from its incorporation into these diverse molecular scaffolds, highlighting its importance for the future of drug discovery.



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Targeted Signaling Pathways

Conclusion

4-Bromo-2-cyclopropoxypyridine is a valuable building block for medicinal chemists, offering a synthetically tractable scaffold for the development of novel targeted therapies. Its utility in the synthesis of TGF- β RII inhibitors has been demonstrated, and its appearance in the patent literature for other important drug targets suggests a bright future for this versatile intermediate. The protocols and data presented herein provide a foundation for researchers to explore the full potential of **4-Bromo-2-cyclopropoxypyridine** in their drug discovery programs.

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